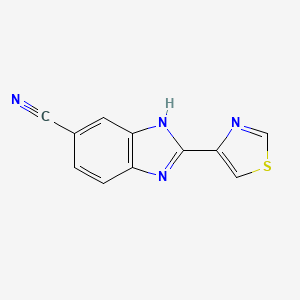

5-cianuro-2-(1,3-tiazol-4-il)-1H-1,3-benzodiazol

Descripción general

Descripción

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de tiazol son conocidos por sus propiedades antimicrobianas. El compuesto en cuestión puede sintetizarse y modificarse para mejorar su eficacia contra una gama de patógenos microbianos. La investigación indica que los compuestos de tiazol exhiben una actividad significativa contra bacterias y hongos, lo que los convierte en posibles candidatos para el desarrollo de nuevos agentes antimicrobianos .

Propiedades Anticancerígenas

El motivo estructural del tiazol está presente en varios agentes anticancerígenos. Las modificaciones en diferentes posiciones del anillo de tiazol, como la incorporación del grupo benzodiazol, han demostrado aumentar la citotoxicidad contra varias líneas celulares de cáncer. Esto sugiere que 5-cianuro-2-(1,3-tiazol-4-il)-1H-1,3-benzodiazol podría ser un andamiaje valioso para desarrollar nuevos fármacos anticancerígenos .

Actividad Anti-Alzheimer

Los derivados de tiazol se han estudiado por su posible papel en el tratamiento de la enfermedad de Alzheimer. La capacidad de cruzar la barrera hematoencefálica e interactuar con los objetivos del sistema nervioso central hace que los compuestos a base de tiazol, incluido nuestro compuesto de interés, sean candidatos prometedores para el desarrollo de fármacos anti-Alzheimer .

Efectos Antihipertensivos

Los compuestos que contienen el anillo de tiazol se han asociado con actividad antihipertensiva. La presencia del grupo benzodiazol puede contribuir aún más a esta actividad, ofreciendo una vía para la creación de nuevos medicamentos antihipertensivos .

Capacidades Antioxidantes

Las propiedades antioxidantes de los tiazoles están bien documentadas. This compound podría explorarse por su capacidad para eliminar radicales libres, lo cual es crucial para prevenir enfermedades relacionadas con el estrés oxidativo .

Actividad Hepatoprotectora

Los compuestos de tiazol han mostrado efectos hepatoprotectores, lo que podría ser beneficioso para tratar trastornos hepáticos. La estructura específica de This compound puede optimizarse para mejorar esta actividad, brindando una nueva vía para el tratamiento de enfermedades hepáticas .

Fotosensibilizadores en Terapia Fotodinámica

Los derivados de tiazol sirven como fotosensibilizadores en la terapia fotodinámica, una modalidad de tratamiento para el cáncer. La estructura única de This compound podría utilizarse para desarrollar fotosensibilizadores más eficientes que se activan con la luz para producir un efecto terapéutico .

Aplicación en Cristales Líquidos

La estructura rígida y plana de los compuestos a base de tiazol los hace adecuados para su uso en cristales líquidos. Estos materiales tienen aplicaciones en pantallas y otros dispositivos ópticos. El compuesto específico en cuestión podría investigarse por su posible uso en tecnologías avanzadas de cristales líquidos .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-(1,3-thiazol-4-yl)-1h-benzimidazole-5-sulfonamide, have been found to interact withCarbonic Anhydrase 2 .

Mode of Action

Related compounds have been shown to interact with their targets, leading to various physiological effects .

Biochemical Pathways

Thiazole-containing compounds have been reported to activate or inhibit various biochemical pathways and enzymes .

Result of Action

Thiazole-containing compounds have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can affect the action of many drugs .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile can bind to receptor proteins, modulating their signaling pathways. These interactions are crucial for understanding the compound’s potential therapeutic effects .

Cellular Effects

The effects of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In normal cells, 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile can influence cell proliferation and differentiation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cells. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage-dependent effects of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is crucial for its potential therapeutic applications .

Metabolic Pathways

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle, altering energy production and cellular respiration. These metabolic interactions are essential for understanding the compound’s effects on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, influencing its activity and function. Understanding the transport and distribution of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, influencing energy production and apoptosis. Alternatively, it can accumulate in the nucleus, affecting gene expression and DNA repair. Understanding the subcellular localization of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is essential for elucidating its molecular mechanisms and therapeutic potential .

Propiedades

IUPAC Name |

2-(1,3-thiazol-4-yl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQNURVJUCHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)